REACTION_SMILES
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[Al+3:17].[C:23](=[O:24])([O-:25])[OH:26].[F:1][C:2]([c:3]1[cH:4][c:5]2[c:6]([n:12][cH:13]1)[O:7][CH2:8][C:9](=[O:11])[NH:10]2)([F:14])[F:15].[H-:16].[H-:19].[H-:20].[H-:21].[Li+:18].[Na+:27].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH2:22]>>[F:1][C:2]([c:3]1[cH:4][c:5]2[c:6]([n:12][cH:13]1)[O:7][CH2:8][CH2:9][NH:10]2)([F:14])[F:15]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1COc2ncc(C(F)(F)F)cc2N1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
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FC(F)(F)c1cnc2c(c1)NCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |